1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the pyrrolidin-2-one moiety: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative.
Functionalization with the 2,5-dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the benzimidazole-pyrrolidinone intermediate reacts with a 2,5-dimethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)ethan-1-one
- 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one
- 1-(2,5-dimethoxyphenyl)-3-phenyl-2-thiourea
Uniqueness
1-(2,5-dimethoxyphenyl)-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-18-9-10-19(2)20(13-18)16-31-24-8-6-5-7-23(24)29-28(31)21-14-27(32)30(17-21)25-15-22(33-3)11-12-26(25)34-4/h5-13,15,21H,14,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENZIXDIVTXUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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